molecular formula C6H4BrN3 B1268332 1-Azido-2-bromobenzene CAS No. 3302-39-4

1-Azido-2-bromobenzene

Cat. No. B1268332
CAS RN: 3302-39-4
M. Wt: 198.02 g/mol
InChI Key: QOVQEONXPGQIHT-UHFFFAOYSA-N
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Description

1-Azido-2-bromobenzene is an aromatic azide that is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .


Molecular Structure Analysis

The molecular formula of 1-Azido-2-bromobenzene is C6H4BrN3 . The molecule has a molecular weight of 198.02 g/mol . The InChI string representation of the molecule is InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H . The Canonical SMILES representation is C1=CC=C(C(=C1)N=[N+]=[N-])Br .


Chemical Reactions Analysis

1-Azido-2-bromobenzene is generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions . It can also undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-2-bromobenzene include a molecular weight of 198.02 g/mol . The molecule has a topological polar surface area of 14.4 Ų . The molecule has a complexity of 153 .

Scientific Research Applications

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions

1-Azido-2-bromobenzene is generally used in copper(I)-catalyzed azide-alkyne cycloaddition reactions . This reaction is a powerful method for the formation of carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds. The reaction involves the coupling of an azide and an alkyne to form a heterocyclic compound containing a nitrogen atom .

Palladium-Catalyzed Cross-Coupling with Arylboronic Acids

1-Azido-2-bromobenzene can undergo palladium-catalyzed cross-coupling with arylboronic acids to form the corresponding azido-bis-aryl derivatives . This reaction is a key step in the synthesis of biaryl compounds, which are important in various areas of chemistry and materials science .

Synthesis of Azides from Alcohols

Alkyl/benzyl azides can be readily synthesized in excellent yields from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method provides a practical procedure for the conversion of alcohols to azide .

Synthesis of Triazoles

1-Azido-2-bromobenzene can be used in the synthesis of 1,2,3-triazoles . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The synthesis of 1-monosubstituted aryl 1,2,3-triazoles has been achieved in good yields using calcium carbide as a source of acetylene .

Synthesis of Tetrazoles

1-Azido-2-bromobenzene can also be used in the synthesis of tetrazoles . Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. They are used in the synthesis of various pharmaceuticals and have shown a broad range of biological activities .

Synthesis of Aziridines

Aziridines are three-membered cyclic compounds containing one nitrogen atom. They are used as intermediates in the synthesis of various biologically active compounds. 1-Azido-2-bromobenzene can be used in the synthesis of aziridines .

Safety And Hazards

When handling 1-Azido-2-bromobenzene, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin and eyes . Avoid ingestion and inhalation and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Azide-modified nucleosides, such as 1-Azido-2-bromobenzene, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

properties

IUPAC Name

1-azido-2-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVQEONXPGQIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340017
Record name o-Bromophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-bromobenzene

CAS RN

3302-39-4
Record name o-Bromophenyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-2-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
M Pudlo, D Csányi, F Moreau, G Hajós, Z Riedl, J Sapi - Tetrahedron, 2007 - Elsevier
… Pd-catalyzed cross-couplings between 1-azido-2-bromobenzene (2) and diverse arylboronic … and limitation studies we found that direct coupling of 1-azido-2-bromobenzene (2) with 4-…
Number of citations: 88 www.sciencedirect.com
E Cantopcu, E Aydinli, H Goksu - Journal of Chemical Sciences, 2022 - Springer
… 1-azido-2-bromobenzene and 1-azido-4-bromobenzene were converted to 2-bromoaniline and 4-bromoaniline with >95% yield within 15 min (Table 2, entries 2, 3). 1-azido-3-…
Number of citations: 4 link.springer.com
Z Zhang, Z Li, B Fu, Z Zhang - Chemical Communications, 2015 - pubs.rsc.org
… Furthermore, when 1-azido-2-bromobenzene (1t) was treated with (isocyanomethyl)benzene (2d) and piperidine in the presence of Pd and Cu complexes, 1-benzyl-2-(piperidin-1-yl)-1H…
Number of citations: 57 pubs.rsc.org
MJ Mphahlele, MM Mphahlele - Molecules, 2011 - mdpi.com
… acids [19] and 1-azido-2-bromobenzene with a series of aryl- and heteroarylboronic acids [20]. In one case, involving the coupling of 1-azido-2-bromobenzene with 2-thiopheneboronic …
Number of citations: 3 www.mdpi.com
KD Grimes, A Gupte, CC Aldrich - Synthesis, 2010 - thieme-connect.com
… Thus, 1-azido-2-bromobenzene has been reported to successfully participate in Suzuki cross-coupling with arylboronic acids. [¹7] In an even more impressive example, Ham, Molander, …
Number of citations: 100 www.thieme-connect.com
A Kabuki, J Yamaguchi - Synthesis, 2022 - thieme-connect.com
… The synthesis was commenced with a Suzuki–Miyaura coupling of 1-azido-2-bromobenzene (1) with 3-thiopheneboronic acid (2) in the presence of a palladium catalyst and base to …
Number of citations: 3 www.thieme-connect.com
C McBride, Z Cheruvallath, M Komandla… - Bioorganic & Medicinal …, 2016 - Elsevier
… Starting with the diazotization of a substituted 2-bromoaniline (A) followed by treatment with sodium azide affords a substituted 1-azido-2-bromobenzene (B). This intermediate was then …
Number of citations: 22 www.sciencedirect.com
Z Zhang, P Tan, W Chang… - Advanced Synthesis & …, 2021 - Wiley Online Library
… When 1-azido-2-bromobenzene was treated with isocyanide and piperidine under the dual catalysis of Pd- and Cu- catalysts, an imidazole derivative was obtained in a total yield of 72…
Number of citations: 10 onlinelibrary.wiley.com
B Kilbas, BY Kara - Catalysis Communications, 2019 - Elsevier
… Azidobenzene (1), 1-azido-2-chlorobenzene (3), 1-azido-4-chlorobenzene (5), 1-azido-2-bromobenzene (7), and 1-azido-4-bromobenzene (9) were successfully reduced to aniline (2), …
Number of citations: 4 www.sciencedirect.com
KS Kumar, PK Naikawadi, R Jatoth… - Organic & Biomolecular …, 2019 - pubs.rsc.org
… Diverse substituents including H, Me, F, Cl and CF 3 on the phenyl group of 1-azido-2-bromobenzene (1) were well tolerated to produce the desired triazole-fused indolylidene products …
Number of citations: 21 pubs.rsc.org

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